2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
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Overview
Description
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol This compound is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 1,4-oxazepane in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and its implications .
Comparison with Similar Compounds
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine can be compared with other similar compounds, such as:
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group.
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Another similar compound with variations in the carbon chain length and position of functional groups.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)8-11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGATYYQXQCLVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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